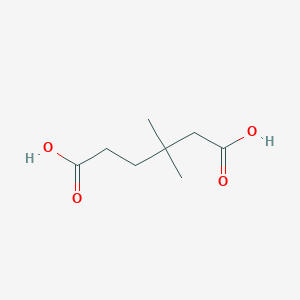
N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a trichlorophenoxy group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 4-methoxyaniline with 2,4,6-trichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide.
Reduction: Formation of N-(4-aminophenyl)-2-(2,4,6-trichlorophenoxy)acetamide.
Substitution: Formation of N-(4-methoxyphenyl)-2-(2,4-dichloro-6-methoxyphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide
- N-(4-methoxyphenyl)-2-(2,4,6-trifluorophenoxy)acetamide
Uniqueness
N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the presence of three chlorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.
Eigenschaften
CAS-Nummer |
853315-88-5 |
|---|---|
Molekularformel |
C15H12Cl3NO3 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-11-4-2-10(3-5-11)19-14(20)8-22-15-12(17)6-9(16)7-13(15)18/h2-7H,8H2,1H3,(H,19,20) |
InChI-Schlüssel |
ARZKOMAJRBQHSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
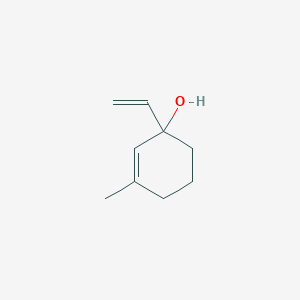
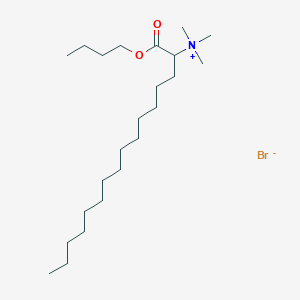


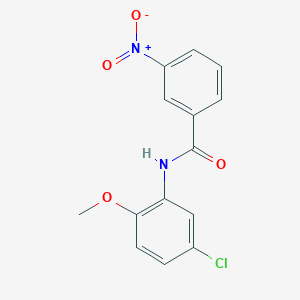

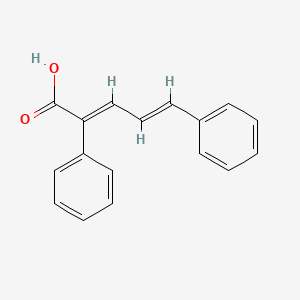
![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)
